(2E)-2-[(1-ethyl-1H-indol-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl (2E)-3-phenylprop-2-enoate
Description
The compound (2E)-2-[(1-ethyl-1H-indol-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl (2E)-3-phenylprop-2-enoate is a complex organic molecule that features a combination of indole, benzofuran, and phenylpropene moieties
Properties
Molecular Formula |
C28H21NO4 |
|---|---|
Molecular Weight |
435.5 g/mol |
IUPAC Name |
[(2E)-2-[(1-ethylindol-3-yl)methylidene]-3-oxo-1-benzofuran-6-yl] (E)-3-phenylprop-2-enoate |
InChI |
InChI=1S/C28H21NO4/c1-2-29-18-20(22-10-6-7-11-24(22)29)16-26-28(31)23-14-13-21(17-25(23)33-26)32-27(30)15-12-19-8-4-3-5-9-19/h3-18H,2H2,1H3/b15-12+,26-16+ |
InChI Key |
RJCNDIUKZRXYMB-SSALVRQISA-N |
Isomeric SMILES |
CCN1C=C(C2=CC=CC=C21)/C=C/3\C(=O)C4=C(O3)C=C(C=C4)OC(=O)/C=C/C5=CC=CC=C5 |
Canonical SMILES |
CCN1C=C(C2=CC=CC=C21)C=C3C(=O)C4=C(O3)C=C(C=C4)OC(=O)C=CC5=CC=CC=C5 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-[(1-ethyl-1H-indol-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl (2E)-3-phenylprop-2-enoate typically involves multi-step organic reactions. One common approach is to start with the preparation of the indole and benzofuran intermediates, followed by their coupling through a condensation reaction. The reaction conditions often require the use of strong acids or bases, high temperatures, and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process would be optimized to minimize waste and energy consumption, often employing catalysts to enhance reaction rates and selectivity.
Chemical Reactions Analysis
Types of Reactions
(2E)-2-[(1-ethyl-1H-indol-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl (2E)-3-phenylprop-2-enoate: can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can convert carbonyl groups to alcohols or amines.
Substitution: This reaction can replace one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reagents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Common reagents include halogens, alkyl halides, and organometallic compounds.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
(2E)-2-[(1-ethyl-1H-indol-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl (2E)-3-phenylprop-2-enoate: has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of (2E)-2-[(1-ethyl-1H-indol-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl (2E)-3-phenylprop-2-enoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- Methyl (2Z)-2-(1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-5-[4-(2-furoyloxy)phenyl]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
- 2-Fluorodeschloroketamine
Uniqueness
(2E)-2-[(1-ethyl-1H-indol-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl (2E)-3-phenylprop-2-enoate: is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Biological Activity
The compound (2E)-2-[(1-ethyl-1H-indol-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl (2E)-3-phenylprop-2-enoate , also known by its CAS number 929418-21-3 , is a complex organic molecule that integrates multiple pharmacologically relevant moieties. The indole and benzofuran structures are particularly significant due to their established roles in various biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 469.5 g/mol . The structure features an indole ring, a benzofuran moiety, and a phenylpropanoate group, which contribute to its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 469.5 g/mol |
| CAS Number | 929418-21-3 |
The biological activity of this compound is hypothesized to arise from its ability to interact with specific molecular targets within biological systems. The indole structure is known to engage in various interactions with receptors and enzymes, potentially modulating pathways related to inflammation and cancer cell proliferation.
Potential mechanisms include:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in inflammatory pathways.
- Receptor Modulation : It may act as an agonist or antagonist at specific receptor sites, influencing cellular signaling.
Antimicrobial Activity
Recent studies have indicated that compounds similar in structure to (2E)-2-[(1-ethyl-1H-indol-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran have shown promising antimicrobial properties against various pathogens. For instance, derivatives with similar indole and benzofuran frameworks have demonstrated activity against Gram-positive and Gram-negative bacteria.
| Study Reference | Microbial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Staphylococcus aureus | 20–40 µM | |
| Escherichia coli | 40–70 µM |
Anticancer Activity
Investigations into the anticancer potential of related compounds suggest that they may induce apoptosis in cancer cells through various pathways, including:
- Cell Cycle Arrest : Compounds may interfere with the cell cycle progression.
- Induction of Apoptosis : Activation of caspases leading to programmed cell death.
Case Study 1: Antibacterial Properties
A study conducted on benzofuran derivatives revealed that compounds structurally related to (2E)-2-[(1-ethyl-1H-indol-3-yl)methylidene]-3-oxo exhibited significant antibacterial activity against resistant strains of Staphylococcus aureus and Escherichia coli. The study highlighted the importance of the functional groups present in enhancing bioactivity.
Case Study 2: Anticancer Activity
Another research effort focused on the anticancer effects of indole derivatives showed that certain modifications led to increased cytotoxicity against breast cancer cell lines. The study emphasized the role of the benzofuran moiety in enhancing the selectivity towards cancer cells while minimizing toxicity towards normal cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
